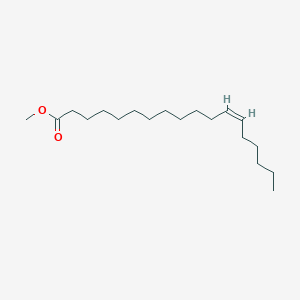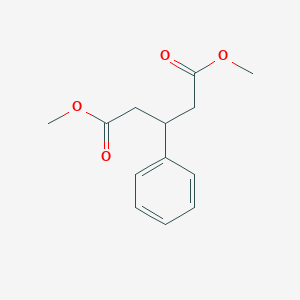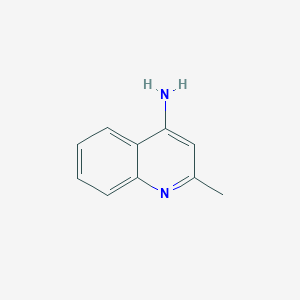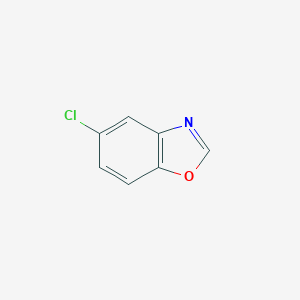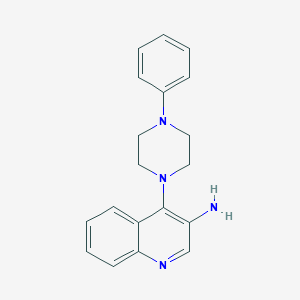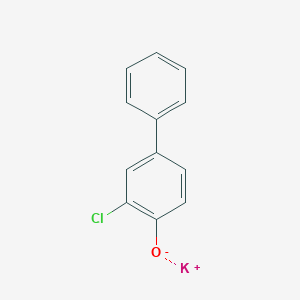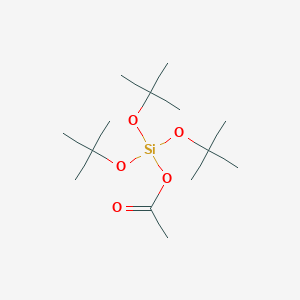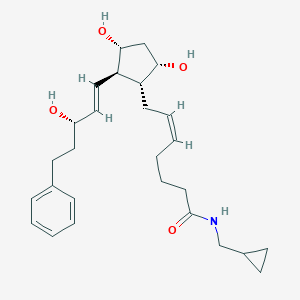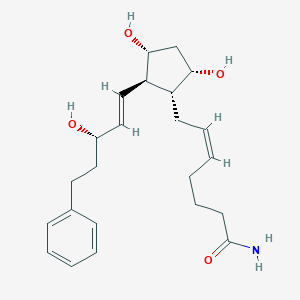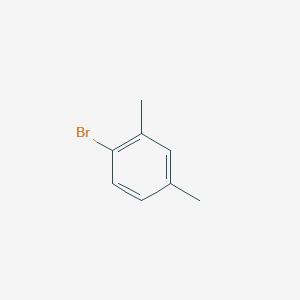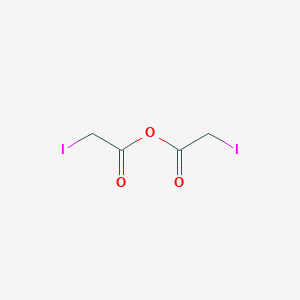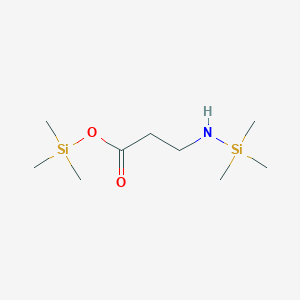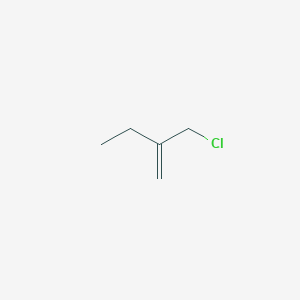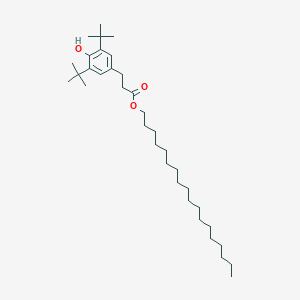
十八烷基 3-(3,5-二叔丁基-4-羟基苯基)丙酸酯
概述
描述
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, commonly referred to as Irganox 1076, is a widely used antioxidant in polymers to prevent degradation due to oxidation. It is particularly valued for its ability to stabilize polyolefins and other plastic materials, ensuring their longevity and performance .
Synthesis Analysis
The synthesis of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate involves the transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate with stearyl alcohol, using an organic zinc salt as a catalyst. Optimal conditions for this reaction have been identified, leading to high yields and purity of the final product .
Molecular Structure Analysis
The molecular structure of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is characterized by a long octadecyl chain attached to a phenolic ring with bulky tert-butyl groups. This structure is crucial for its antioxidant properties, as it can effectively scavenge free radicals and terminate oxidative chain reactions in polymers .
Chemical Reactions Analysis
Upon exposure to oxidative conditions, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate can undergo various chemical transformations. For instance, oxidation with tert-butylperoxyl leads to the formation of cyclohexadienone derivatives. Additionally, photooxidation can result in the production of cyclohexadienone hydroperoxides, which can decompose back to the starting phenols under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate contribute to its effectiveness as an antioxidant. It has a low irritation potency and does not significantly contribute to systemic toxicity through skin contact. It is not genotoxic or carcinogenic and is not a contact sensitizer in humans and guinea pigs. The substance has been evaluated for its health hazards, and a maximum concentration at the workplace (MAK value) has been derived based on its toxicity endpoints .
Environmental Behavior and Fate
Studies have shown that Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate can be released from polypropylene matrices and undergo degradation in various environmental compartments, including soil and water. The degradation products and their environmental impact have been assessed, with findings indicating that the substance does not pose a significant environmental or toxicological concern compared to other chemicals under environmental scrutiny .
Case Studies and Comparative Risk Analysis
Comparative risk analysis has been conducted to evaluate the environmental impact of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate relative to other compounds such as pesticides and phthalates. The analysis utilized a tiered approach, including hazard assessment and comparative risk assessment, to ensure a comprehensive evaluation. The results suggest that the environmental and human hazards associated with this antioxidant are low, especially when compared to the reference substances .
科学研究应用
环境影响和行为
- 十八烷基 3-(3,5-二叔丁基-4-羟基苯基)丙酸酯的环境影响已经过评估,特别是其对土壤、地下水和地表水的影响。与农药和邻苯二甲酸盐等参考物质相比,它对环境和人类的危害较低(Herrchen、Kördel 和 Klein,1997 年)。
合成和化学转化
- 该化合物已使用 3-(3,5-二叔丁基-4-羟基苯基)丙酸甲酯和硬脂醇合成,反应条件针对产率和纯度进行了优化(方丽菊,2014 年)。
- 已研究其在氧化过程中的转化,揭示了环己二烯酮和其他化合物的形成(Lerchová、Nikiforov 和 Pospíšil,1976 年)。
在聚合物科学中的应用
- 该化合物用作高密度聚乙烯中的抗氧化剂,在加工和热老化过程中改善颜色和物理性能稳定性。已发现它与紫外线吸收剂结合使用对户外耐候性有效(Rothstein,1968 年)。
- 已证明其在减少聚苯乙烯的光氧化和光降解中的作用,特别是当由二枯基过氧化物引发时(Kowal 和 Nowakowska,1982 年)。
食品包装和迁移研究
- 已经对该化合物从聚乙烯塑料薄膜向食品模拟物中的特定迁移进行了研究。迁移过程已被建模,有助于理解其在食品包装材料中的行为(Torres 等人,2012 年)。
安全和危害
未来方向
Future research could focus on the development of formulations for Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate produced naturally from soil bacteria . For instance, a study successfully formulated it as a nanosponge hydrogel and statistically optimized the formula . The new formula exhibited good stability, drug release, and higher antifungal activity against C. albicans as compared to fluconazole . This suggests that such formulations could be potential carriers for enhanced and improved topical delivery of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate .
属性
IUPAC Name |
octadecyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H62O3/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-38-32(36)25-24-29-27-30(34(2,3)4)33(37)31(28-29)35(5,6)7/h27-28,37H,8-26H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDSCDGVMJFTEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H62O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027456 | |
| Record name | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Gas or Vapor; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Irganox: White odorless solid; [HSDB] Solid; [IUCLID] | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrocinnamic acid, 3,5-di-t-butyl-4-hydroxy-, octadecyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5560 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
CAS RN |
2082-79-3 | |
| Record name | Antioxidant 1076 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocinnamic acid, 3,5-di-t-butyl-4-hydroxy-, octadecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTADECYL DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V88J661G2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROCINNAMIC ACID, 3,5-DI-T-BUTYL-4-HYDROXY-, OCTADECYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5865 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

